Propargyl-peg7-amine

Description

BenchChem offers high-quality Propargyl-peg7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propargyl-peg7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H33NO7 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |

InChI |

InChI=1S/C17H33NO7/c1-2-4-19-6-8-21-10-12-23-14-16-25-17-15-24-13-11-22-9-7-20-5-3-18/h1H,3-18H2 |

InChI Key |

BZYBBAUUXGSTJD-UHFFFAOYSA-N |

Canonical SMILES |

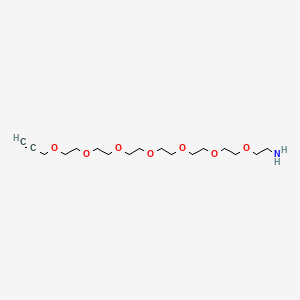

C#CCOCCOCCOCCOCCOCCOCCOCCN |

Origin of Product |

United States |

Foundational & Exploratory

Propargyl-PEG7-Amine: A Technical Guide to its Chemical Mechanism of Action in Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG7-amine is a heterobifunctional linker molecule that has become an instrumental tool in the field of targeted therapeutics. It does not possess a direct biological mechanism of action in the traditional sense; rather, its utility lies in its chemical functionality as a molecular bridge. This technical guide elucidates the chemical mechanism of Propargyl-PEG7-amine, detailing its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We will provide an in-depth look at its physicochemical properties, detailed experimental protocols for its application, and visual representations of the associated chemical and biological pathways.

Introduction: The Role of a Heterobifunctional Linker

In the quest for more precise and effective therapeutics, the ability to link different molecular entities is paramount. Propargyl-PEG7-amine serves this purpose as a heterobifunctional linker, possessing two distinct reactive functional groups: a primary amine (-NH₂) and a terminal alkyne (propargyl group, -C≡CH). These groups are separated by a seven-unit polyethylene glycol (PEG) chain.

The core function of this molecule is to covalently connect two other molecules in a controlled, stepwise manner. The amine group provides a nucleophile for reaction with electrophiles such as activated carboxylic acids, while the alkyne group is reserved for highly specific "click chemistry" reactions. The PEG7 spacer is not merely a passive connector; it imparts crucial physicochemical properties to the final conjugate, such as enhanced hydrophilicity, improved solubility, and optimized spatial orientation between the conjugated molecules.[1]

Physicochemical Properties of Propargyl-PEG7-Amine

The precise chemical properties of Propargyl-PEG7-amine are critical for its application in reproducible and well-defined bioconjugation strategies.

| Property | Value |

| Molecular Formula | C₁₇H₃₃NO₇ |

| Molecular Weight | 363.45 g/mol [2] |

| Appearance | Liquid or solid |

| Solubility | Soluble in water, DMSO, DMF, and DCM |

| SMILES Notation | C#CCOCCOCCOCCOCCOCCOCCOCCN[2] |

Chemical Mechanism of Action

The "mechanism of action" of Propargyl-PEG7-amine is its chemical reactivity, which is harnessed in a two-step process to conjugate two molecules of interest (Molecule A and Molecule B).

Step 1: Amine-Based Conjugation

The primary amine of Propargyl-PEG7-amine can be readily coupled with a molecule containing a carboxylic acid or an activated ester (e.g., an N-hydroxysuccinimide [NHS] ester). This reaction forms a stable amide bond. This is a common strategy for attaching the linker to a protein, peptide, or a small molecule with a suitable functional group.

Step 2: Alkyne-Based "Click" Chemistry

Once the first molecule is attached via the amine group, the terminal alkyne of the propargyl group becomes a handle for the second conjugation step. The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This reaction forms a stable triazole linkage with a molecule that has been functionalized with an azide group (-N₃).

This two-step chemical mechanism allows for the precise and modular construction of complex biomolecules.

Logical Workflow for Conjugation

Caption: General workflow for conjugating two molecules using Propargyl-PEG7-amine.

Application in PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. Propargyl-PEG7-amine is an ideal linker for connecting the POI-binding ligand (the "warhead") to the E3 ligase ligand.

Mechanism of Action of a PROTAC

References

Propargyl-PEG7-Amine: A Comprehensive Technical Guide for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG7-amine is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics and bioconjugation. Its unique chemical architecture, featuring a terminal propargyl group for click chemistry, a hydrophilic seven-unit polyethylene glycol (PEG) spacer, and a primary amine for conjugation, offers a versatile platform for the precise assembly of complex biomolecules. This guide provides an in-depth overview of its chemical structure, properties, and applications, complete with experimental protocols and workflow visualizations to empower researchers in their drug development endeavors.

Core Chemical Properties and Structure

Propargyl-PEG7-amine is characterized by its three key functional components: a terminal alkyne (propargyl group), a flexible and water-soluble PEG7 chain, and a reactive primary amine. This trifecta of functionalities allows for a modular and efficient approach to the synthesis of sophisticated bioconjugates.

The chemical structure of Propargyl-PEG7-amine is illustrated below:

An In-depth Technical Guide to the Synthesis and Purification of Propargyl-PEG7-Amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG7-amine is a heterobifunctional linker of significant interest in the fields of bioconjugation, proteomics, and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure incorporates a terminal propargyl group for facile "click" chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hydrophilic seven-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a primary amine for conjugation to various molecules. This guide provides a comprehensive overview of the synthesis and purification of Propargyl-PEG7-amine, offering detailed experimental protocols and characterization data.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of Propargyl-PEG7-amine is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 1-Amino-23-propargyloxy-3,6,9,12,15,18,21-heptaoxa-tricosane | |

| Molecular Formula | C17H33NO7 | [1][2] |

| Molecular Weight | 363.45 g/mol | [1][2] |

| Typical Purity | >95% | |

| Appearance | Colorless to light yellow oil | |

| Storage Conditions | -20°C, under inert atmosphere |

Synthesis of Propargyl-PEG7-Amine

The synthesis of Propargyl-PEG7-amine can be achieved through several synthetic routes. A common and reliable strategy involves the conversion of a readily available hydroxyl-terminated PEG precursor. The following protocols detail two effective methods for the synthesis of Propargyl-PEG7-amine.

Primary Synthetic Pathway: From Propargyl-PEG7-OH via Azide Intermediate

This robust three-step synthesis begins with the tosylation of the terminal hydroxyl group of Propargyl-PEG7-OH, followed by nucleophilic substitution with azide, and subsequent reduction to the desired primary amine.

Experimental Protocol:

Step 1: Synthesis of Propargyl-PEG7-Tosylate (Propargyl-PEG7-OTs)

-

Dissolution: Dissolve Propargyl-PEG7-OH (1 equivalent) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) to the cooled solution. If using DCM as the solvent, add pyridine (1.5 equivalents) as a base.

-

Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding cold water. Extract the product with DCM. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of Propargyl-PEG7-Azide (Propargyl-PEG7-N3)

-

Dissolution: Dissolve the purified Propargyl-PEG7-OTs (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Addition of Sodium Azide: Add sodium azide (NaN3, 3-5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the tosylated intermediate.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with ethyl acetate or DCM.

-

Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude azide product, which is often used in the next step without further purification.

Step 3: Synthesis of Propargyl-PEG7-Amine

-

Method A: Catalytic Hydrogenation

-

Dissolution: Dissolve Propargyl-PEG7-N3 (1 equivalent) in methanol or ethanol.

-

Catalyst Addition: Add Palladium on carbon (10% Pd/C, ~10 mol%) to the solution.

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-8 hours.

-

Monitoring: Monitor the reaction by TLC until the azide is fully consumed.

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude amine.

-

-

Method B: Staudinger Reduction

-

Dissolution: Dissolve Propargyl-PEG7-N3 (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Addition of Triphenylphosphine: Add triphenylphosphine (PPh3, 1.2 equivalents) and stir the mixture at room temperature for 8-12 hours.

-

Monitoring: Monitor the reaction by TLC for the consumption of the azide.

-

Work-up and Purification: Concentrate the reaction mixture and purify by an appropriate method (see purification section) to separate the amine from triphenylphosphine oxide.

-

Alternative Synthetic Pathway: Gabriel Synthesis

The Gabriel synthesis provides an alternative route to primary amines from a halide precursor, preventing over-alkylation.[3] This method involves the alkylation of potassium phthalimide followed by hydrazinolysis.

Experimental Protocol:

Step 1: Synthesis of N-(Propargyl-PEG7)-phthalimide

-

Preparation of Halide: Prepare Propargyl-PEG7-Br or Propargyl-PEG7-I from Propargyl-PEG7-OH using standard halogenation methods (e.g., Appel reaction with CBr4/PPh3 or I2/PPh3/imidazole).

-

Alkylation: Dissolve the Propargyl-PEG7-halide (1 equivalent) and potassium phthalimide (1.1 equivalents) in anhydrous DMF.

-

Reaction: Heat the mixture to 70-90°C and stir for 12-24 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture, add water, and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

Step 2: Hydrazinolysis to Yield Propargyl-PEG7-Amine

-

Dissolution: Dissolve the N-(Propargyl-PEG7)-phthalimide (1 equivalent) in ethanol.

-

Addition of Hydrazine: Add hydrazine hydrate (2-4 equivalents) to the solution.

-

Reaction: Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.

-

Filtration: Cool the reaction mixture to room temperature and filter off the precipitate.

-

Concentration and Purification: Concentrate the filtrate under reduced pressure. The crude amine can then be purified as described in the following section.

Purification of Propargyl-PEG7-Amine

The purification of the final Propargyl-PEG7-amine product is crucial to remove any unreacted starting materials, reagents, and byproducts. A combination of the following techniques is often employed.

| Purification Method | Principle | Typical Application |

| Liquid-Liquid Extraction | Partitioning between immiscible aqueous and organic phases based on polarity and pH. | Initial work-up to remove water-soluble reagents and byproducts. |

| Flash Column Chromatography | Separation based on polarity on a solid stationary phase (e.g., silica gel). | Removal of non-polar impurities and byproducts like triphenylphosphine oxide. |

| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Effective for removing smaller molecules (e.g., residual salts, solvents) from the larger PEG-amine product. |

| Ion-Exchange Chromatography (IEX) | Separation based on charge. | Can be used to isolate the positively charged amine from neutral or acidic impurities. |

General Purification Protocol (Post-Synthesis):

-

Initial Extraction: After the reaction, perform a suitable aqueous work-up. For the amine product, an extraction with an organic solvent under basic conditions (e.g., using a dilute NaHCO3 or Na2CO3 solution) can help remove acidic impurities.

-

Chromatographic Purification:

-

Silica Gel Chromatography: If necessary, purify the crude product on a silica gel column. A gradient elution of methanol in dichloromethane, often with a small percentage of ammonium hydroxide to prevent tailing of the amine, can be effective.

-

Size-Exclusion Chromatography (SEC): For high purity, SEC is a valuable final step. Dissolve the product in a suitable mobile phase (e.g., water, PBS, or an organic solvent mixture) and apply it to an appropriate SEC column (e.g., Sephadex LH-20 for organic solvents or a gel filtration column for aqueous solutions).

-

Characterization

The identity and purity of the synthesized Propargyl-PEG7-amine should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should show characteristic peaks for the propargyl group (a triplet for the acetylenic proton around 2.4 ppm and a doublet for the methylene protons adjacent to the alkyne), the PEG backbone (a complex multiplet between 3.5 and 3.7 ppm), and the methylene group adjacent to the amine (a triplet around 2.8-3.0 ppm). The integration of these peaks should correspond to the expected proton ratios.

-

¹³C NMR: Will confirm the presence of the alkyne carbons (around 70-80 ppm) and the carbon bearing the amino group (around 40 ppm).

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product. The observed mass should correspond to the calculated mass of Propargyl-PEG7-amine (363.45 g/mol ).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC (RP-HPLC) can be used to assess the purity of the final product. Due to the lack of a strong UV chromophore, a detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.

-

This comprehensive guide provides the necessary information for the successful synthesis, purification, and characterization of Propargyl-PEG7-amine, a valuable tool for researchers in the life sciences and drug discovery.

References

Propargyl-PEG7-Amine: A Technical Guide to Solubility in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG7-amine is a bifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of sophisticated therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure, featuring a terminal propargyl group for "click" chemistry, a primary amine for conjugation, and a seven-unit polyethylene glycol (PEG) spacer, imparts unique solubility characteristics that are critical for its application. This technical guide provides an in-depth analysis of the solubility of Propargyl-PEG7-amine and its conjugates, details experimental protocols for solubility determination, and outlines the key factors influencing its behavior in various solvent systems.

Physicochemical Properties and Solubility Profile

Propargyl-PEG7-amine is characterized by its hydrophilic PEG7 spacer, which generally confers good solubility in aqueous solutions and a range of organic solvents. While precise quantitative solubility data is not always publicly available and can be lot-dependent, a comprehensive review of supplier data for propargyl-PEG-amine homologs provides a strong qualitative understanding of its solubility.

Qualitative Solubility Data

The solubility of propargyl-PEG-amine compounds is consistently reported across various suppliers. This information is summarized in the table below.

| Solvent Type | Solvent Name | Qualitative Solubility |

| Aqueous | Water | Soluble |

| Organic (Polar Aprotic) | Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble | |

| Organic (Chlorinated) | Dichloromethane (DCM) | Soluble |

This broad solubility profile makes Propargyl-PEG7-amine a versatile linker, compatible with a wide array of reaction conditions and bioconjugation strategies.

Factors Influencing Solubility

The solubility of Propargyl-PEG7-amine and its conjugates is not absolute and can be significantly influenced by several factors. Understanding these factors is crucial for optimizing experimental design and ensuring the successful formulation of drug candidates.

-

The Nature of the Conjugated Molecule: The overall solubility of a conjugate is a composite of the properties of the linker and the attached molecule (e.g., a small molecule drug, a peptide, or a protein). A large, hydrophobic conjugate can overwhelm the solubilizing effect of the PEG7 chain, leading to poor aqueous solubility.

-

pH of the Aqueous Solution: The primary amine group of Propargyl-PEG7-amine has a pKa value that influences its charge state and, consequently, its solubility in aqueous buffers. At a pH below the pKa, the amine group is protonated (-NH3+), which can enhance its interaction with water.

-

Concentration: As with any compound, there is a solubility limit that, if exceeded, will result in precipitation or aggregation.

-

Ionic Strength: High salt concentrations in a buffer can lead to a "salting-out" effect, where the solubility of the PEGylated compound is reduced.

-

PEG Chain Length: While this guide focuses on PEG7, it is a general principle that longer PEG chains impart greater hydrophilicity and can more effectively enhance the solubility of hydrophobic molecules.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific Propargyl-PEG7-amine conjugate, the following experimental protocols are recommended.

The Shake-Flask Method for Thermodynamic Solubility

This is the gold standard method for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the Propargyl-PEG7-amine conjugate to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be visible.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent any change in solubility.

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved conjugate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection, or a relevant bioassay.

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.

High-Throughput Screening (HTS) for Kinetic Solubility

For earlier stages of drug discovery, a higher throughput method to assess kinetic solubility can be employed.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the Propargyl-PEG7-amine conjugate in a water-miscible organic solvent like DMSO.

-

Serial Dilution: In a microtiter plate, perform a serial dilution of the stock solution with the aqueous buffer of interest.

-

Precipitation Monitoring: Incubate the plate for a set period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: The kinetic solubility is often defined as the highest concentration at which no significant precipitation is observed.

Conclusion

Propargyl-PEG7-amine is a valuable chemical tool with a favorable solubility profile for a wide range of applications in drug development and bioconjugation. Its inherent solubility in both aqueous and common organic solvents provides flexibility in experimental design. However, for specific conjugates, a thorough understanding and empirical determination of solubility are critical for successful research and development. The methodologies and principles outlined in this guide offer a robust framework for scientists and researchers to effectively work with and characterize the solubility of Propargyl-PEG7-amine and its derivatives.

A Technical Guide to Propargyl-PEG7-Amine: A Versatile Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propargyl-PEG7-amine, a heterobifunctional linker integral to the advancement of modern therapeutics. We will delve into its core properties, primary applications in drug development, and detailed experimental protocols. This document is intended to serve as a foundational resource for researchers leveraging this molecule in areas such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Properties and Specifications

Propargyl-PEG7-amine is a versatile chemical tool featuring three key components: a terminal propargyl group (an alkyne), a seven-unit polyethylene glycol (PEG) spacer, and a primary amine group. This tripartite structure enables the sequential and controlled linkage of two different molecular entities. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal functional groups provide sites for specific chemical reactions.

Quantitative data for Propargyl-PEG7-amine is summarized in the table below.

| Property | Value |

| Molecular Formula | C17H33NO7 |

| Molecular Weight | 363.45 g/mol |

| Purity | Typically >95% |

| Storage Conditions | Powder: 2 years at -20°C. In DMSO: 2 weeks at 4°C or 6 months at -80°C. |

Applications in Research and Drug Development

The unique bifunctional nature of Propargyl-PEG7-amine makes it an essential component in the synthesis of complex therapeutic molecules.

-

PROTAC Synthesis : Propargyl-PEG7-amine is widely used as a PEG-based linker for the synthesis of PROTACs.[1][2] PROTACs are innovative heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The PEG7 linker provides the necessary length and flexibility for the formation of a stable and effective ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Antibody-Drug Conjugates (ADCs) : In the field of ADCs, linkers like Propargyl-PEG7-amine are used to connect a potent cytotoxic drug to a monoclonal antibody. The amine group can be used to attach the linker to the antibody, and the propargyl group allows for the subsequent attachment of a drug payload via "click chemistry."

-

Click Chemistry : The terminal alkyne (propargyl) group is a key functionality for click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[2] This reaction is highly efficient and specific, allowing for the formation of a stable triazole linkage with a molecule containing an azide group.

Experimental Protocols

The following protocols provide a framework for utilizing Propargyl-PEG7-amine in bioconjugation workflows.

The primary amine of Propargyl-PEG7-amine is reactive towards activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters. This reaction forms a stable amide bond.

Methodology:

-

Activation of Carboxylic Acid : Dissolve the molecule containing a carboxylic acid (e.g., a target-binding ligand) in an anhydrous aprotic solvent like DMF or DMSO. Add 1.1 equivalents of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and 1.1 equivalents of NHS. Allow the mixture to react at room temperature for 15-30 minutes to generate the active NHS ester.

-

Conjugation to Amine : In a separate vessel, dissolve Propargyl-PEG7-amine in a suitable buffer (e.g., PBS, pH 7.2-7.5).

-

Reaction : Add the activated NHS ester solution to the Propargyl-PEG7-amine solution. Let the reaction proceed for 2 to 4 hours at room temperature with gentle agitation.

-

Purification : Purify the resulting conjugate using an appropriate method, such as HPLC or column chromatography.

This protocol details the "click" reaction to conjugate the propargyl end of the linker with an azide-containing molecule (e.g., a cytotoxic drug or an E3 ligase ligand).

Materials:

-

Propargyl-PEG7-amine conjugate (from Protocol 1)

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate (freshly prepared)

-

Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

-

Solvent (e.g., DMF, water, or a mixture)

Methodology:

-

Reagent Preparation :

-

Prepare a stock solution of CuSO4 in water (e.g., 100 mM).

-

Prepare a stock solution of the stabilizing ligand in water or DMSO (e.g., 200 mM).

-

Freshly prepare a stock solution of sodium ascorbate in water (e.g., 100 mM).

-

-

Reaction Setup :

-

In a reaction vessel, dissolve the Propargyl-PEG7-amine conjugate and the azide-containing molecule in the chosen solvent system. A slight excess (e.g., 1.1 equivalents) of one reagent is often used to drive the reaction.

-

Add the copper-stabilizing ligand to the mixture. A typical molar ratio of ligand to copper is 2:1 to 5:1.

-

Add the CuSO4 solution to the reaction mixture (target 1-5 mol% of Cu(II)).

-

-

Initiation :

-

Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution (target 5-10 mol%). This reduces the Cu(II) to the catalytically active Cu(I) species.

-

-

Incubation : Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Purification : Once the reaction is complete, the final conjugate can be purified by preparative HPLC or other suitable chromatographic techniques.

Visualized Workflows and Mechanisms

Diagrams created using Graphviz DOT language provide a clear visual representation of the key processes involving Propargyl-PEG7-amine.

References

Propargyl-PEG7-amine: A Technical Guide for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Propargyl-PEG7-amine, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document outlines its chemical properties, safety information, and detailed experimental protocols for its application.

Core Properties and Specifications

Propargyl-PEG7-amine is a versatile molecule featuring a terminal propargyl group and a primary amine, connected by a seven-unit polyethylene glycol (PEG) spacer. The propargyl group facilitates covalent linkage to azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The primary amine allows for conjugation to molecules with available carboxylic acids or activated esters. The hydrophilic PEG spacer enhances solubility and reduces steric hindrance of the resulting conjugate.

Table 1: Physicochemical Data of Propargyl-PEG7-amine and Related Compounds

| Property | Propargyl-PEG7-amine (Estimated) | Propargyl-PEG7-acid[1][2] | Propargyl-PEG7-NHS Ester[3][4] | Propargyl-PEG9-amine[5] |

| CAS Number | Not Available | 2093154-00-6 | 2093152-77-1 | 2093153-98-9 |

| Molecular Formula | C₁₇H₃₃NO₇ | C₁₈H₃₂O₉ | C₂₂H₃₅NO₁₁ | C₂₁H₄₁NO₉ |

| Molecular Weight | ~363.45 g/mol | 392.45 g/mol | 489.52 g/mol | 451.55 g/mol |

| Purity | Typically >95% | Typically >95% or >98% | >90% | Not Specified |

| Appearance | Expected to be a liquid | Light yellow to yellow liquid | Not Specified | Not Specified |

| Storage Temperature | -20°C | 2-8°C, stored under nitrogen | -20°C | Not Specified |

Safety Information

A specific Safety Data Sheet (SDS) for Propargyl-PEG7-amine is not publicly available. However, the SDS for the structurally similar Propargyl-PEG9-amine indicates that it is not classified as a hazardous substance or mixture. For the handling of all chemical reagents, standard laboratory safety practices should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. For related compounds like propargylamine, which lacks the PEG spacer, the safety profile is more severe, with hazards including flammability and corrosivity. The presence of the long, hydrophilic PEG chain in Propargyl-PEG7-amine is expected to significantly mitigate these hazards.

Table 2: GHS Hazard Information for Related Compounds

| Compound | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Propargyl-PEG9-amine | Not Applicable | Not a hazardous substance or mixture. | Not Applicable |

| Propargylamine | Flammable, Corrosive, Acutely Toxic | Highly flammable liquid and vapor. Harmful if swallowed. Fatal in contact with skin. Causes severe skin burns and eye damage. | Keep away from heat/sparks/open flames/hot surfaces. Wear protective gloves/protective clothing/eye protection/face protection. Do not get in eyes, on skin, or on clothing. In case of contact, immediately flush eyes or skin with plenty of water. |

Experimental Protocols

The utility of Propargyl-PEG7-amine lies in its ability to participate in sequential or orthogonal conjugation schemes. The following protocols provide a general framework for its use in bioconjugation.

Protocol 1: Amine Coupling to a Carboxylic Acid-Containing Molecule

This protocol describes the conjugation of the primary amine of Propargyl-PEG7-amine to a target molecule containing a carboxylic acid, such as a protein with accessible aspartic or glutamic acid residues, or a small molecule drug. The reaction is typically mediated by a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Materials:

-

Target molecule with a carboxylic acid

-

Propargyl-PEG7-amine

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Preparation of Target Molecule: Dissolve the target molecule in the Activation Buffer.

-

Activation of Carboxylic Acid: Add a 1.5 to 5-fold molar excess of EDC and NHS/Sulfo-NHS to the target molecule solution. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

-

Conjugation: Immediately add the Propargyl-PEG7-amine to the activated target molecule solution. The reaction of the amine with the activated carboxylic acid is most efficient at a pH of 7.2-7.5. Adjust the pH if necessary with the Conjugation Buffer.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes. This will hydrolyze any unreacted NHS esters.

-

Purification: Remove excess reagents and byproducts by desalting column chromatography or dialysis.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction between the propargyl group of the Propargyl-PEG7-amine conjugate and an azide-containing molecule.

Materials:

-

Propargyl-functionalized conjugate from Protocol 1

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Preparation of Reactants: Dissolve the propargyl-functionalized conjugate and the azide-containing molecule in the Reaction Buffer.

-

Preparation of Catalyst: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water. A stock solution of the copper ligand (e.g., THPTA) can also be prepared in water or a suitable organic solvent.

-

Reaction Setup: To the solution of the propargyl-functionalized conjugate and azide-containing molecule, add the copper ligand to a final concentration of 1-5 mM.

-

Addition of Copper: Add CuSO₄ to a final concentration of 0.2-1 mM.

-

Initiation of Reaction: Initiate the click reaction by adding sodium ascorbate to a final concentration of 2-10 mM.

-

Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours.

-

Purification: The resulting triazole-linked conjugate can be purified from excess reagents and catalyst using size-exclusion chromatography or dialysis.

Visualizations

The following diagrams illustrate the key chemical transformations and experimental workflows involving Propargyl-PEG7-amine.

Caption: Amine coupling of Propargyl-PEG7-amine to a carboxylic acid.

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflow.

Caption: Overall experimental workflow for bioconjugation.

References

The Versatility of Propargyl-PEG7-Amine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Propargyl-peg7-amine and its derivatives are instrumental heterobifunctional linkers in the advancement of bioconjugation, drug delivery, and proteomics. The unique molecular architecture, featuring a terminal propargyl group for "click" chemistry, a seven-unit polyethylene glycol (PEG) spacer, and a reactive amine terminus, offers a versatile platform for the precise covalent linkage of diverse molecular entities. This in-depth technical guide explores the core applications of Propargyl-peg7-amine, with a focus on its pivotal role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental methodologies and quantitative data are presented to empower researchers in their drug development endeavors.

Core Properties and Applications

The Propargyl-peg7 moiety combines three key functional components:

-

Propargyl Group: The terminal alkyne functionality is the cornerstone for engaging in highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[1] This allows for the stable and covalent attachment of azide-modified molecules.

-

PEG7 Spacer: The seven-unit polyethylene glycol chain imparts hydrophilicity to the linker and the resulting conjugate. This often enhances solubility, reduces aggregation, and can improve the pharmacokinetic profile of the bioconjugate.[2]

-

Amine Group: The primary amine serves as a versatile nucleophile for conjugation to various electrophilic groups, most commonly activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) on proteins, antibodies, or other molecules of interest.

These features make Propargyl-peg7-amine a valuable tool in the development of complex biomolecules. Its primary applications lie in the fields of:

-

Antibody-Drug Conjugates (ADCs): In ADC development, Propargyl-peg7-amine can be utilized to connect a potent cytotoxic payload to a monoclonal antibody (mAb) that specifically targets tumor-associated antigens. This targeted delivery approach aims to enhance the therapeutic window of the cytotoxic agent by minimizing systemic exposure.[2][3]

-

Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] Propargyl-peg7-amine serves as a flexible linker to connect the target-binding ligand and the E3 ligase-binding ligand, with the PEG chain providing the necessary spatial orientation for the formation of a productive ternary complex.

-

Bioconjugation and Proteomics: The dual reactivity of Propargyl-peg7-amine allows for its use in a wide range of bioconjugation applications, including the attachment of fluorescent dyes, biotin, or other reporter molecules to proteins for proteomics studies.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize key quantitative data and reaction parameters for the primary reactions involving the Propargyl-peg7 moiety.

Table 1: Amine-Reactive Conjugation Parameters

| Parameter | Recommended Conditions | Reactants | Notes |

| pH for NHS Ester Coupling | 7.2 - 8.5 | Propargyl-peg7-NHS ester, Protein with primary amines | Optimal range for the reaction of NHS esters with primary amines on proteins. |

| Molar Excess of NHS Ester | 5 to 20-fold | Propargyl-peg7-NHS ester to Protein | The optimal ratio should be determined empirically for each specific protein to control the degree of labeling (DOL). |

| Solvent for NHS Ester Coupling | Aqueous buffer (e.g., PBS) with <10% DMF or DMSO | Propargyl-peg7-NHS ester, Protein | Organic solvent concentration should be minimized to maintain protein integrity. |

| Reaction Time for NHS Ester Coupling | 2 hours to overnight | Propargyl-peg7-NHS ester, Protein | Reaction progress can be monitored by analytical techniques like HPLC or SDS-PAGE. |

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters

| Parameter | Recommended Conditions | Reactants | Notes |

| Catalyst | Copper(II) sulfate (CuSO₄) with a reducing agent (e.g., sodium ascorbate) | Alkyne-modified molecule, Azide-modified molecule | The active catalyst is Cu(I), which is generated in situ from Cu(II) by the reducing agent. |

| Ligand (Optional) | THPTA or TBTA | Copper catalyst | A stabilizing ligand can enhance the efficiency and reduce copper-mediated side reactions. |

| Solvent | DMF/water, DMSO/water, or t-BuOH/water mixtures | Alkyne-modified molecule, Azide-modified molecule | The choice of solvent depends on the solubility of the reactants. |

| Reactant Stoichiometry | 1.1 equivalents of the alkyne relative to the azide | Alkyne-modified molecule, Azide-modified molecule | A slight excess of one reactant can drive the reaction to completion. |

| Reaction Time | 1 - 12 hours | Alkyne-modified molecule, Azide-modified molecule | Reaction progress can be monitored by LC-MS. |

Experimental Protocols

The following are detailed methodologies for key experiments involving the Propargyl-peg7 moiety.

Protocol 1: Conjugation of Propargyl-peg7-amine to a Protein via an Activated Carboxylic Acid

This protocol describes a general procedure for labeling a protein with Propargyl-peg7-amine by first activating a carboxylated molecule (e.g., a small molecule drug or a protein with accessible carboxyl groups) with EDC and NHS.

Materials:

-

Propargyl-peg7-amine

-

Molecule with a carboxylic acid group (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Conjugation Buffer (e.g., Phosphate-Buffered Saline [PBS], pH 7.4)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or other purification system

Procedure:

-

Preparation of Reagents:

-

Dissolve the carboxyl-containing molecule in Activation Buffer.

-

Prepare stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.

-

Dissolve Propargyl-peg7-amine in Conjugation Buffer.

-

-

Activation of Carboxylic Acid:

-

To the solution of the carboxyl-containing molecule, add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or Sulfo-NHS).

-

Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active NHS ester.

-

-

Conjugation to Amine:

-

Add the activated carboxyl-containing molecule solution to the solution of Propargyl-peg7-amine.

-

Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.

-

-

Purification:

-

Purify the resulting Propargyl-peg7-conjugated molecule using a desalting column, dialysis, or another appropriate chromatographic technique to remove excess reagents.

-

Protocol 2: Synthesis of a PROTAC using Propargyl-peg7-amine

This protocol outlines the synthesis of a PROTAC by first coupling a target-binding ligand containing an activated carboxylic acid to Propargyl-peg7-amine, followed by a "click" reaction with an azide-functionalized E3 ligase ligand.

Step 1: Synthesis of Alkyne-Linker-Ligand Intermediate

-

Activation of Target-Binding Ligand:

-

Dissolve the target-binding ligand (containing a carboxylic acid) in anhydrous DMF.

-

Add 1.1 equivalents of a coupling agent like HATU and 2.0 equivalents of a base such as DIPEA.

-

Stir for 15 minutes at room temperature to form the activated ester.

-

-

Amide Coupling:

-

Add 1.0 equivalent of Propargyl-peg7-amine to the activated ligand solution.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

-

Purification:

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Purify the alkyne-linker-ligand intermediate by column chromatography.

-

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction Setup:

-

Dissolve the alkyne-linker-ligand intermediate (1.0 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a suitable solvent mixture (e.g., DMSO/water).

-

-

Catalyst Preparation:

-

In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.5 equivalents) in water. If desired, pre-mix the CuSO₄ with a ligand like TBTA.

-

-

Click Reaction:

-

Add the copper/ascorbate solution to the reaction mixture containing the alkyne and azide.

-

Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.

-

-

Purification and Characterization:

-

Once the reaction is complete, dilute the mixture with water and extract the product.

-

Purify the final PROTAC compound by preparative HPLC.

-

Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).

-

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts described in this guide.

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Caption: Workflow for PROTAC Synthesis.

Caption: Mechanism of PROTAC-Mediated Protein Degradation.

References

Propargyl-peg7-amine: A Technical Guide for Drug Development Professionals

An In-depth Guide to a Versatile PROTAC Linker

Propargyl-peg7-amine is a heterobifunctional linker molecule integral to the advancement of targeted protein degradation and other bioconjugation strategies. As a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this linker provides a flexible polyethylene glycol (PEG) spacer, a terminal amine for conjugation to a protein of interest (POI) ligand, and a propargyl group for the subsequent attachment of an E3 ligase ligand via "click chemistry." This guide offers a comprehensive overview of its key suppliers, purity grades, and detailed experimental protocols for its application in drug development.

Key Suppliers and Purity Grades

The availability and purity of Propargyl-peg7-amine are critical for reproducible and successful experimental outcomes. Several chemical suppliers offer this reagent, though purity specifications may vary. Researchers are advised to consult the suppliers' certificates of analysis for lot-specific data.

| Supplier | Stated Purity | Catalog Number (Example) |

| MedChemExpress (MCE) | Purity grade not consistently specified in general listings; consult product-specific documentation. | HY-138765 |

| DC Chemicals | Purity grade not explicitly stated in the general datasheet. | DC45238 |

| BIOZOL | Distributes MedChemExpress products. | MCE-HY-138765 |

| Ambeed | Purity information available upon request. | Not specified |

| Precise PEG | Purity information available upon request. | Not specified |

| EvitaChem | Purity information available upon request. | Not specified |

Core Applications in Research and Drug Development

Propargyl-peg7-amine is primarily utilized as a linker in the construction of PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to degrade specific target proteins. The linker's role is to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The PEG7 spacer in Propargyl-peg7-amine enhances the solubility and optimizes the spatial orientation of the two ligands, facilitating the formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase).

The terminal amine of Propargyl-peg7-amine allows for its conjugation to a carboxylic acid-containing ligand, often the warhead that binds the protein of interest. The propargyl group serves as a handle for the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction to attach an azide-modified E3 ligase ligand.

Experimental Protocols

The following are representative protocols for the use of Propargyl-peg7-amine in the synthesis of a PROTAC. These protocols are based on standard bioconjugation techniques and should be optimized for specific ligands and experimental conditions.

Protocol 1: Amide Coupling of Propargyl-peg7-amine to a Carboxylic Acid-Containing Ligand

This protocol describes the formation of a stable amide bond between the primary amine of Propargyl-peg7-amine and a ligand bearing a carboxylic acid.

Materials:

-

Propargyl-peg7-amine

-

Carboxylic acid-containing ligand (Ligand 1)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction vessel

-

Stirring apparatus

-

Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

-

Silica gel for column chromatography purification

Methodology:

-

Activation of the Carboxylic Acid: In a clean, dry reaction vessel, dissolve the carboxylic acid-containing ligand (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.

-

Add EDC (1.2 eq) to the solution and stir at room temperature for 30-60 minutes to form the NHS ester. The reaction can be monitored by TLC or LC-MS.

-

Amide Bond Formation: To the activated NHS ester solution, add Propargyl-peg7-amine (1.1 eq) and a non-nucleophilic base such as TEA or DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting propargyl-functionalized intermediate by silica gel column chromatography to obtain the desired product.

Caption: Workflow for Amide Coupling of Propargyl-peg7-amine.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction to conjugate the propargyl-functionalized intermediate with an azide-containing E3 ligase ligand.

Materials:

-

Propargyl-functionalized intermediate (from Protocol 1)

-

Azide-containing E3 ligase ligand (Ligand 2)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand (optional)

-

Solvent system (e.g., t-BuOH/water, DMSO/water)

-

Reaction vessel

-

Stirring apparatus

-

LC-MS for reaction monitoring

-

Preparative High-Performance Liquid Chromatography (HPLC) for purification

Methodology:

-

Reaction Setup: In a reaction vessel, dissolve the propargyl-functionalized intermediate (1.0 eq) and the azide-containing E3 ligase ligand (1.1 eq) in a suitable solvent mixture (e.g., 1:1 t-BuOH/water).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.5 eq) in water. If using a stabilizing ligand, pre-mix the CuSO₄ with TBTA before adding the sodium ascorbate.

-

Initiation of Reaction: Add the copper/ascorbate solution to the reaction mixture containing the alkyne and azide.

-

Stir the reaction at room temperature for 2-8 hours. Monitor the formation of the triazole product by LC-MS.

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent.

-

Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product.

-

Characterize the final compound by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Workflow for CuAAC "Click" Chemistry Reaction.

Signaling Pathways and Logical Relationships

The primary role of Propargyl-peg7-amine is not to directly interact with signaling pathways, but to serve as a critical component in a molecule (PROTAC) that hijacks a fundamental cellular process: the ubiquitin-proteasome pathway for protein degradation.

Caption: Logical Flow of PROTAC-Mediated Protein Degradation.

The Pivotal Role of the PEG7 Spacer in Propargyl-peg7-amine: A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Propargyl-peg7-amine is a heterobifunctional linker integral to the advancement of targeted therapeutics, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique architecture, comprising a terminal propargyl group for click chemistry, a primary amine for amide bond formation, and a seven-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the covalent linkage of diverse molecular entities. This guide provides an in-depth exploration of the core functionalities of the PEG7 spacer within this molecule, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in drug development.

Core Properties and Physicochemical Data

The defining feature of Propargyl-peg7-amine is its discrete PEG7 spacer, which confers specific physicochemical properties crucial for its function in bioconjugation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₃NO₇ | [1] |

| Molecular Weight | 363.45 g/mol | [1] |

| Number of PEG Units | 7 | |

| Estimated Spacer Length | ~28 Å |

Note: The spacer length is an estimation based on the approximate length of a single ethylene glycol unit (~3.5-4.0 Å).

The Multifaceted Role of the PEG7 Spacer

The PEG7 spacer is not merely a passive linker; it actively modulates the properties of the resulting bioconjugate, influencing its solubility, stability, pharmacokinetics, and biological activity.

Enhanced Hydrophilicity and Solubility

One of the most significant contributions of the PEG7 spacer is the enhancement of hydrophilicity.[2] Many potent cytotoxic drugs and small molecule inhibitors used in ADCs and PROTACs are hydrophobic, leading to challenges with aggregation and poor solubility in aqueous environments. The seven ethylene glycol units of the PEG spacer create a hydrophilic microenvironment around the conjugated molecule, improving its overall water solubility and preventing aggregation. This is critical for maintaining the stability and biological activity of the final conjugate.[2]

Optimized Pharmacokinetics

The length of the PEG spacer has a direct impact on the pharmacokinetic profile of a bioconjugate. Generally, increasing the PEG length can lead to a longer circulation half-life and reduced clearance. This is attributed to the increased hydrodynamic radius of the molecule, which limits renal filtration. While longer PEG chains can sometimes lead to decreased biological activity due to steric hindrance, a mid-length spacer like PEG7 often provides an optimal balance, enhancing in vivo stability without significantly compromising target engagement.

Ideal Spatial Separation and Flexibility

The PEG7 spacer provides critical spatial separation between the two conjugated molecules (e.g., an antibody and a drug, or a target-binding ligand and an E3 ligase ligand). This separation is crucial for several reasons:

-

Reduced Steric Hindrance: The spacer prevents the conjugated payload from interfering with the binding of the primary biological molecule (e.g., an antibody to its antigen).

-

Facilitating Ternary Complex Formation in PROTACs: In PROTACs, the linker must be of sufficient length and flexibility to allow the target protein and the E3 ligase to come into close proximity and form a stable ternary complex, which is a prerequisite for ubiquitination and subsequent degradation of the target protein. The flexibility of the PEG7 chain is thought to be advantageous in this process.

Quantitative Impact of PEG Spacer Length

The choice of PEG spacer length is a critical parameter in the design of bioconjugates. The following table summarizes comparative data on the impact of different PEG spacer lengths on key bioconjugate properties.

| Parameter | PEG2 | PEG4 | PEG6 | PEG12 | Source(s) |

| Hydrophilicity (logD) | -1.95 | - | - | -2.22 | [3] |

| Serum Stability (T½) | 246 ± 4 min | - | 584 ± 20 min | - | |

| Binding Affinity (IC₅₀) | Lower IC₅₀ (higher affinity) in some cases | Generally balanced affinity | Generally balanced affinity | Higher IC₅₀ (lower affinity) in some cases |

Note: Data is synthesized from studies on various bioconjugates and is intended to show general trends. The optimal PEG length is highly dependent on the specific application and the molecules being conjugated.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of propargyl-PEG linkers in the synthesis of ADCs and PROTACs. While these protocols are for the related Propargyl-PEG7-acid, the fundamental steps of amide coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) are directly applicable to Propargyl-peg7-amine.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes a two-step process for conjugating an azide-modified cytotoxic drug to an antibody.

Step 1: Antibody Modification with Propargyl-peg7-amine

-

Activation of Amine: Dissolve Propargyl-peg7-amine in a suitable anhydrous solvent like DMF.

-

Amide Coupling: React the amine group of Propargyl-peg7-amine with an activated carboxylic acid on the antibody or a bifunctional linker attached to the antibody. This can be achieved using standard coupling reagents such as EDC and NHS to form a stable amide bond.

-

Purification: The propargyl-modified antibody is purified using size-exclusion chromatography to remove excess reagents.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

-

Reaction Setup: In a reaction vessel, combine the propargyl-modified antibody with an azide-containing cytotoxic drug in a suitable buffer (e.g., PBS).

-

Catalyst Preparation: Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate. A copper-chelating ligand such as THPTA is often used to stabilize the Cu(I) catalyst.

-

Click Reaction: Add the CuSO₄/ligand mixture and sodium ascorbate to the antibody-drug solution to initiate the click reaction. The reaction is typically allowed to proceed at room temperature for several hours.

-

Purification: The final ADC is purified using techniques such as size-exclusion chromatography or protein A affinity chromatography to remove unreacted drug and catalyst.

Protocol 2: Synthesis of a PROTAC Molecule

This protocol outlines the synthesis of a PROTAC by first coupling Propargyl-peg7-amine to a target-binding ligand and then "clicking" on an E3 ligase ligand.

Step 1: Synthesis of Alkyne-Linker-Ligand Intermediate

-

Amide Coupling: React the amine of Propargyl-peg7-amine with an activated carboxylic acid on the target-binding ligand using coupling reagents like HATU and DIPEA in an anhydrous solvent like DMF.

-

Monitoring and Purification: Monitor the reaction progress by LC-MS. Once complete, the alkyne-functionalized intermediate is purified by preparative HPLC.

Step 2: CuAAC "Click" Reaction

-

Reaction Setup: Dissolve the alkyne-functionalized intermediate and an azide-modified E3 ligase ligand in a suitable solvent system (e.g., DMSO/water).

-

Catalyst Addition: Add a freshly prepared solution of copper(II) sulfate and sodium ascorbate to the reaction mixture.

-

Reaction and Purification: Stir the reaction at room temperature and monitor by LC-MS. Upon completion, the final PROTAC is purified by preparative HPLC.

Mandatory Visualizations

PROTAC Synthesis Workflow

Caption: Workflow for PROTAC synthesis using Propargyl-peg7-amine.

Mechanism of Action of an ADC Targeting the HER2 Pathway

Caption: Mechanism of action for an ADC targeting the HER2 receptor.

PROTAC-Mediated Degradation of KRAS

Caption: PROTAC-mediated degradation of oncogenic KRAS.

References

Propargyl-PEG7-amine: A Comprehensive Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG7-amine is a high-purity, heterobifunctional linker essential in the fields of bioconjugation, drug delivery, and proteomics. Its unique molecular architecture, comprising a terminal propargyl group (an alkyne), a hydrophilic seven-unit polyethylene glycol (PEG) spacer, and a primary amine, offers researchers a versatile tool for the covalent linkage of diverse molecular entities. This guide provides an in-depth overview of the core properties, applications, and detailed experimental protocols for Propargyl-PEG7-amine, facilitating its effective integration into research and development workflows.

The propargyl group serves as a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage with azide-modified molecules.[1] The primary amine allows for straightforward conjugation to molecules bearing carboxylic acids, activated esters, or other amine-reactive functional groups, forming stable amide bonds.[2][3] The intervening PEG7 spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting bioconjugates.[4]

Core Properties and Specifications

Propargyl-PEG7-amine is a versatile linker used in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] Its physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C17H33NO7 | |

| Molecular Weight | 363.45 g/mol | |

| Purity | Typically >95% | |

| Appearance | Liquid | |

| Color | Colorless to light yellow | |

| Storage Conditions | -20°C, under an inert atmosphere | |

| Solubility | Water, DMSO, DCM, DMF |

Applications in Research and Drug Development

The dual functionality of Propargyl-PEG7-amine makes it an invaluable component in the modular synthesis of complex therapeutic and diagnostic agents.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Propargyl-PEG7-amine can serve as the central linker connecting a target protein-binding ligand to an E3 ligase-binding ligand. The PEG7 spacer provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. Propargyl-PEG7-amine can be used to connect the cytotoxic drug to the antibody. The hydrophilic PEG linker can help to overcome the hydrophobicity of many cytotoxic drugs, thereby improving the overall properties and solubility of the ADC.

Experimental Protocols

The following protocols provide detailed methodologies for the two key reactions involving Propargyl-PEG7-amine: amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol 1: Amide Bond Formation with a Carboxylic Acid-Containing Molecule

This protocol describes the conjugation of the primary amine of Propargyl-PEG7-amine to a molecule containing a carboxylic acid using carbodiimide chemistry.

Materials:

-

Propargyl-PEG7-amine

-

Carboxylic acid-containing molecule (e.g., a protein ligand, payload)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

-

Purification system (e.g., HPLC, column chromatography)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule (1 equivalent) in Activation Buffer or anhydrous DMF/DMSO.

-

Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

-

Let the reaction proceed for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to Propargyl-PEG7-amine:

-

Dissolve Propargyl-PEG7-amine (1.1 equivalents) in Coupling Buffer.

-

Add the Propargyl-PEG7-amine solution to the activated carboxylic acid solution.

-

Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction and hydrolyze any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and byproducts.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction between the propargyl group of a Propargyl-PEG7-amine conjugate and an azide-containing molecule.

Materials:

-

Propargyl-PEG7-amine conjugate (from Protocol 1)

-

Azide-containing molecule (e.g., a fluorescent probe, protein ligand)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate (prepare fresh)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction Buffer: PBS, pH 7.4

-

DMSO or DMF for dissolving reagents

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the Propargyl-PEG7-amine conjugate in an appropriate solvent.

-

Prepare a stock solution of the azide-containing molecule in an appropriate solvent.

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a 200 mM stock solution of THPTA in water or DMSO.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

-

-

Click Reaction:

-

In a reaction tube, combine the Propargyl-PEG7-amine conjugate and the azide-containing molecule (typically a slight excess of one reagent is used) in the Reaction Buffer.

-

Add the THPTA ligand to the reaction mixture. A typical molar ratio of ligand to copper is 5:1.

-

Add the CuSO4 solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

-

-

Purification:

-

Once the reaction is complete, the product can be purified using standard methods such as column chromatography, HPLC, or precipitation to remove the copper catalyst and other reagents.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Action for a PROTAC utilizing a Propargyl-PEG7-amine linker.

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

References

Methodological & Application

Application Notes and Protocols for Propargyl-PEG7-Amine in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Propargyl-PEG7-amine, a heterobifunctional linker, in click chemistry for the bioconjugation of molecules. This reagent is particularly valuable in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

Propargyl-PEG7-amine contains three key functional components: a terminal amine group for initial conjugation, a seven-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal propargyl group for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[1][2]

Data Presentation

The following table summarizes typical reaction conditions for the two-step bioconjugation process using Propargyl-PEG7-amine.

| Parameter | Amine Conjugation (NHS Ester Reaction) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Reactants | Propargyl-PEG7-amine, NHS-activated molecule | Propargyl-functionalized molecule, Azide-modified molecule |

| Molar Ratio | 1.5 - 5 equivalents of Propargyl-PEG7-amine | 5 - 20 fold molar excess of azide-modified molecule |

| Solvent | Amine-free buffer (e.g., PBS, pH 7.2-7.5) | PBS or Tris-buffered saline (TBS), pH 7.0-8.0 |

| Catalyst | - | CuSO₄ (final concentration: 0.2-1 mM) |

| Reducing Agent | - | Sodium Ascorbate (final concentration: 2-10 mM) |

| Ligand | - | THPTA (final concentration: 1-5 mM) |

| Reaction Time | 2 hours at room temperature or overnight at 4°C | 1-4 hours at room temperature |

| Reaction pH | 7.2 - 7.5 | 7.0 - 8.0 |

Experimental Protocols

This protocol is divided into two stages: the initial conjugation of Propargyl-PEG7-amine to a molecule containing an activated carboxylic acid (e.g., an NHS ester), followed by the click chemistry reaction to conjugate an azide-modified molecule.

Stage 1: Amine Conjugation to an NHS-Activated Molecule

This procedure describes the reaction of the primary amine of Propargyl-PEG7-amine with an N-hydroxysuccinimide (NHS) ester-activated molecule.

Materials:

-

Propargyl-PEG7-amine

-

NHS-activated molecule of interest

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Preparation of Reactants:

-

Dissolve the NHS-activated molecule in an appropriate amine-free buffer to a desired concentration.

-

Dissolve Propargyl-PEG7-amine in the same buffer.

-

-

Conjugation Reaction:

-

Add 1.5 to 5 equivalents of the Propargyl-PEG7-amine solution to the NHS-activated molecule solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted Propargyl-PEG7-amine and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

-

Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This stage utilizes the propargyl group on the newly functionalized molecule for a highly specific click chemistry reaction with an azide-containing molecule.

Materials:

-

Propargyl-functionalized molecule from Stage 1

-

Azide-modified molecule

-

Reaction Buffer: PBS or Tris-buffered saline (TBS), pH 7.0-8.0

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium Ascorbate stock solution (freshly prepared, e.g., 300 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the azide-modified molecule in a suitable solvent (e.g., DMSO or water).

-

Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.

-

Prepare a stock solution of the copper-chelating ligand, THPTA.

-

-

Click Reaction Setup:

-

In a reaction tube, combine the propargyl-functionalized molecule and the azide-containing molecule in the desired molar ratio (typically a 5-20 fold molar excess of the azide molecule is used) in the reaction buffer.

-

Add the THPTA ligand to the reaction mixture to a final concentration of 1-5 mM. THPTA helps to stabilize the Cu(I) catalyst and protect biomolecules from oxidative damage.

-

Add the CuSO₄ solution to the reaction mixture to a final concentration of 0.2-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-10 mM.

-

-

Reaction Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

-

-

Purification:

-

Once the reaction is complete, the final conjugate can be purified using standard methods such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst, excess reagents, and byproducts.

-

Visualizations

Caption: Experimental workflow for bioconjugation using Propargyl-PEG7-amine.

Caption: Signaling pathway of the CuAAC reaction.

References

Step-by-Step Protein Labeling with a Propargyl-PEG Linker for Advanced Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with functional linkers is a cornerstone of modern biotechnology and drug development. This document provides a detailed guide to the labeling of proteins with a propargyl-PEG linker, a versatile tool for introducing a terminal alkyne group onto a protein surface. This alkyne handle enables subsequent, highly specific and efficient "click chemistry" reactions for the attachment of various payloads, such as small molecule drugs, imaging agents, or other biomolecules.[1][2] This methodology is central to the construction of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4]

While the requested molecule was "Propargyl-peg7-amine," the standard and most widely used method for labeling primary amines on proteins (such as lysine residues) involves the use of Propargyl-PEG7-acid . The carboxylic acid group of this molecule can be readily activated to react with protein amines. Propargyl-peg7-amine, having a terminal amine, is not directly reactive with the amine groups on proteins. Therefore, these application notes will focus on the well-established protocol using Propargyl-PEG7-acid.

Principle of the Reaction

The labeling process is a two-stage procedure. The first stage involves the covalent attachment of the Propargyl-PEG7 linker to the protein. The second stage utilizes the newly introduced propargyl group for a click chemistry reaction with an azide-functionalized molecule of interest.

Stage 1: Amine-Reactive Labeling

The most common strategy for labeling proteins with Propargyl-PEG7-acid involves the activation of its carboxylic acid group to form an N-hydroxysuccinimide (NHS) ester.[1] This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The resulting Propargyl-PEG7-NHS ester is an amine-reactive reagent that readily reacts with the primary amines on the surface of the protein, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable amide bond.

Stage 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)